molecular formula C7HF11O2 B1333380 Perfluorocyclohexanecarboxylic acid CAS No. 374-88-9

Perfluorocyclohexanecarboxylic acid

Cat. No.: B1333380
CAS No.: 374-88-9
M. Wt: 326.06 g/mol
InChI Key: VTXSVMHCHVIRJR-UHFFFAOYSA-N
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Description

Perfluorocyclohexanecarboxylic acid is a perfluorinated compound characterized by a cyclohexane ring fully substituted with fluorine atoms and a carboxylic acid functional group. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make this compound valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants .

Mechanism of Action

Target of Action

Perfluorocyclohexanecarboxylic acid, like other perfluoroalkyl carboxylic acids (PFCAs), primarily targets Human Serum Albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between PFCAs and HSA is primarily through electrostatic interactions , hydrogen bonding , and van der Waals interactions . The strength of these interactions depends on the length of the carbon chain of the PFCA. For instance, PFCAs with a longer carbon chain have a stronger fluorescence quenching ability . This interaction results in the formation of a PFCA-HSA complex .

Biochemical Pathways

Studies on similar pfcas have shown that they can affect multiple aspects of the immune system . They have been found to upregulate amino acid transporters, which are essential for protein synthesis, and modulate xenobiotic transporters to limit further toxic exposures .

Pharmacokinetics

Pfcas are known for their environmental persistence and bioaccumulative nature . They are resistant to biological degradation due to the strength of the carbon-fluorine bonds, making them persistent in the environment .

Result of Action

Similar pfcas have been found to induce oxidative stress effects in mammals . They increase the formation of reactive oxygen species, leading to oxidative damage to biomolecules . The cellular antioxidant defense system is activated by PFCAs, but it is only partially able to avoid the oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. PFCAs are major environmental contaminants due to their widespread use and environmental persistence . They have been detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The consumption of contaminated food and drinking water is considered one of the major sources of exposure for humans .

Biochemical Analysis

Biochemical Properties

Perfluorocyclohexanecarboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with human serum albumin, forming a complex through electrostatic interactions and hydrogen bonding . This interaction can alter the protein’s conformation and affect its function. Additionally, this compound can inhibit certain enzymes involved in fatty acid metabolism, leading to disruptions in metabolic processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress and inflammation in lung epithelial cells . It can also disrupt calcium signaling in immune cells, affecting their function and leading to immunotoxicity . These cellular effects highlight the potential health risks associated with this compound exposure.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to human serum albumin through electrostatic interactions and hydrogen bonding, altering the protein’s structure and function . Additionally, this compound can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is highly stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic inflammation, oxidative stress, and disruptions in metabolic processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild disruptions in metabolic processes and immune function . At high doses, this compound can lead to severe toxic effects, including liver and kidney damage, reproductive toxicity, and increased mortality . These dosage-dependent effects underscore the importance of understanding the safe exposure levels of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic flux and alterations in metabolite levels . Additionally, this compound can affect lipid and amino acid metabolism, contributing to its overall biochemical effects . Understanding these metabolic pathways is crucial for assessing the compound’s impact on health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to human serum albumin, facilitating its transport in the bloodstream . Additionally, this compound can accumulate in various tissues, including the liver and kidneys, leading to potential toxic effects . These transport and distribution mechanisms are essential for understanding the compound’s overall impact on the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can disrupt fatty acid metabolism and induce oxidative stress . Additionally, this compound can affect the localization of other biomolecules, further contributing to its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarboxylic acid can be synthesized through the electrochemical fluorination of cyclohexanecarboxylic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms on the cyclohexane ring. The reaction typically occurs at low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Perfluorocyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perfluorocyclohexanecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of fluoropolymers and other fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its bioaccumulation and toxicity.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: It is used in the production of water and oil repellents, surfactants, and fire-fighting foams .

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorohexanoic acid (PFHxA)
  • Perfluorobutanoic acid (PFBA)

Comparison: Perfluorocyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to linear perfluoroalkyl acids. This structural difference affects its reactivity, bioaccumulation potential, and environmental persistence. For example, perfluorooctanoic acid and perfluorooctane sulfonic acid are known for their linear chains, which contribute to their higher bioaccumulation and toxicity compared to the cyclic structure of this compound .

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXSVMHCHVIRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379780
Record name Perfluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-88-9
Record name Perfluorocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorocyclohexanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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